Benzylidenemalononitrile

Description

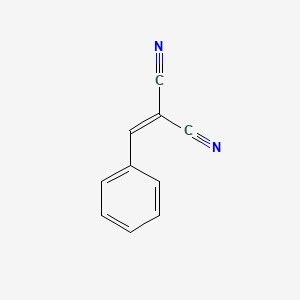

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-benzylidenepropanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-7-10(8-12)6-9-4-2-1-3-5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVNYPVYNSIHNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10181490 | |

| Record name | Malononitrile, benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2700-22-3 | |

| Record name | Benzylidenemalononitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2700-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzylidenemalononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002700223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylidenemalononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, benzylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10181490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Beta,beta-styrenedicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzylidenemalononitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HQB24UJ25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Benzylidenemalononitrile

Knoevenagel Condensation as a Primary Synthetic Route

The Knoevenagel condensation is a fundamental reaction in organic chemistry, involving the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. In the synthesis of benzylidenemalononitrile (BMN), this involves the reaction of benzaldehyde (B42025) with malononitrile (B47326). The reaction is typically base-catalyzed, as the base is required to deprotonate the malononitrile, forming a carbanion that then acts as the nucleophile.

The general reaction scheme is as follows:

Benzaldehyde + Malononitrile → this compound + Water

This reaction is highly valued for its efficiency and atom economy, forming the desired product with water as the only byproduct. The versatility of the Knoevenagel condensation allows for a wide range of catalysts to be employed, each with its own set of advantages regarding reaction conditions, yield, and environmental impact.

Catalytic Approaches in Knoevenagel Condensation for BMN Synthesis

Homogeneous catalysts, which operate in the same phase as the reactants, have been traditionally used for the Knoevenagel condensation. Weak organic bases like piperidine (B6355638) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are effective catalysts for this transformation. rasayanjournal.co.in These bases facilitate the initial deprotonation of malononitrile, initiating the reaction cascade. While effective, homogeneous catalysts often present challenges in separation from the reaction mixture, which can lead to product contamination and difficulties in catalyst recycling. ias.ac.in

| Catalyst | Typical Solvent | Temperature | Reaction Time | Yield |

| Piperidine | Ethanol | Room Temp. | 1-2 hours | High |

| DBU | Methanol | Room Temp. | < 1 hour | Excellent |

This table presents typical, generalized data for illustrative purposes.

To overcome the limitations of homogeneous catalysis, significant research has focused on the development of heterogeneous catalysts. These catalysts exist in a different phase from the reactants, allowing for easy separation by filtration and enabling catalyst recycling, which aligns with the principles of green chemistry. researchgate.net

A variety of metal-based materials have proven to be effective catalysts for the synthesis of this compound.

NiCu@MWCNT : Monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) have demonstrated high catalytic performance under mild conditions. researchgate.netnih.gov These catalysts are synthesized via an ultrasonic hydroxide-assisted reduction method and are noted for their uniformity and stability. researchgate.netnih.gov The use of NiCu@MWCNT allows for the efficient synthesis of this compound derivatives in relatively short reaction times. nih.gov

Ni(NO3)2·6H2O : Nickel(II) nitrate (B79036) hexahydrate has been reported as a simple and efficient catalyst for the Knoevenagel condensation, affording excellent yields of this compound in water at room temperature. researchgate.net

ZnO-based composites : Zinc oxide (ZnO) nanoparticles and nanobelts are inexpensive, environmentally friendly, and efficient catalysts for the Knoevenagel condensation. jchr.orgresearchgate.netjocpr.com These catalysts can be used in aqueous media at room temperature, offering a green synthetic route. researchgate.netjocpr.com The catalytic activity of ZnO nanoparticles has been demonstrated in various multicomponent reactions, highlighting their versatility. ajgreenchem.com

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| NiCu@MWCNT | Not Specified | Mild Conditions | 10-180 min | High | researchgate.netnih.gov |

| Ni(NO3)2·6H2O | Water | Room Temp. | 20 min | 98 | researchgate.net |

| ZnO Nanoparticles | Aqueous | Room Temp. | Short Duration | Excellent | researchgate.netjocpr.com |

Solid base catalysts are a prominent class of heterogeneous catalysts for the Knoevenagel condensation due to their strong basic sites, stability, and reusability.

Hydrotalcites : These layered double hydroxides, such as Mg-Al hydrotalcite, are effective solid bases. rsc.orgnih.gov Their catalytic properties can be tuned by modifying their composition, for instance, by incorporating titanium or zinc. ias.ac.in Suitably activated hydrotalcites can catalyze the reaction with quantitative yields under mild liquid-phase conditions. rsc.org The use of hydrotalcites offers advantages like easy separation, waste minimization, and the potential for reuse. rsc.org

Alkaline Carbonates : Simple inorganic bases like potassium carbonate (K2CO3) have been shown to catalyze the Knoevenagel condensation. oup.com The reaction rate often correlates with the alkalinity of the carbonate used. oup.com

Calcium Oxide : Calcium oxide (CaO), particularly when derived from waste sources like eggshells, serves as a cost-effective and environmentally friendly heterogeneous catalyst. asianpubs.org The calcination of eggshells produces CaO which has been successfully used for the synthesis of this compound derivatives under ultrasound irradiation, resulting in high yields and short reaction times. asianpubs.org Fly ash supported calcium oxide has also been developed as a recyclable solid base catalyst for this reaction. researchgate.net

| Catalyst | Method/Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Modified Mg-Al Hydrotalcite | Liquid Phase | Mild | Fast | Quantitative | rsc.org |

| Ti-Al-Mg Hydrotalcite | Ethyl Acetate (B1210297) | 60 °C | 4 hours | 97.6 (Selectivity) | ias.ac.in |

| K2CO3 | Not Specified | Not Specified | Varies | High | oup.com |

| CaO (from eggshells) | Ultrasound | Not Specified | Short | High | asianpubs.org |

Immobilizing a homogeneous catalyst onto a solid support, such as a polymer, is an effective strategy to bridge the gap between homogeneous and heterogeneous catalysis.

Polystyrene-supported DABCO : 1,4-Diazabicyclo[2.2.2]octane (DABCO) is a potent organic base catalyst. When immobilized on a polystyrene support, it becomes a highly efficient and recyclable catalyst for the Knoevenagel condensation. researchgate.netrsc.orgrsc.org This polymer-supported catalyst works under mild conditions, offers 100% selectivity, and can be easily recovered by filtration and reused multiple times without a significant loss of activity. rsc.orgrsc.org Its utility has been demonstrated in both batch and continuous flow processes, making it suitable for larger-scale synthesis. rsc.org

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Polystyrene-supported DABCO | Methanol | Room Temp. | 60 min | 99 | researchgate.net |

Green Chemistry Approaches

In line with the principles of green chemistry, significant efforts have been made to develop environmentally benign synthetic routes to BMN. These approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption. uni-regensburg.de

Aqueous Media: Water has been explored as a green solvent for the Knoevenagel condensation. uni-regensburg.de The use of commercially available lithium hydroxide (B78521) monohydrate (LiOH·H₂O) has been shown to be an effective "dual activation" catalyst in aqueous media at room temperature, affording excellent yields of arylidenemalononitriles in as little as 1–6 minutes. tandfonline.com Another approach utilizes alum (KAl(SO₄)₂·12H₂O) as a cost-effective and environmentally friendly catalyst in water at 60°C, also resulting in excellent yields. rasayanjournal.co.in The reaction in water can be advantageous as the product often precipitates, simplifying its isolation. uni-regensburg.deresearchgate.net

Solvent-Free Conditions: Solvent-free, or solid-state, synthesis represents another key green chemistry strategy. One such method involves the grinding of aromatic aldehydes and active methylene compounds over basic alumina, providing a simple and efficient approach to Knoevenagel condensation without the need for a solvent. researchgate.net

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions. The synthesis of BMN derivatives has been successfully achieved using microwave irradiation (MWI), often in conjunction with solvent-free conditions or green solvents like water. nih.govacs.orgeurekaselect.combenthamdirect.com This technique offers several advantages, including significantly shorter reaction times (from hours to seconds or minutes), higher yields, and improved selectivity. nih.govacs.org For instance, BMN derivatives have been synthesized in 20–50 seconds at 320 W using ammonium (B1175870) acetate as a catalyst. nih.gov A catalyst-free method has also been developed, producing a range of Knoevenagel adducts in high yields (77-95%) within 30 minutes using water as a solvent under microwave irradiation. eurekaselect.combenthamdirect.com

Sonication: Ultrasonic irradiation is another energy-efficient method used to promote chemical reactions. While broadly applied in multicomponent reactions involving malononitrile, its specific application in BMN synthesis often relates to the preparation of highly efficient nanocatalysts. nottingham.edu.my For example, monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) were prepared using an ultrasonic hydroxide-assisted method. nih.gov These catalysts demonstrated high performance in the Knoevenagel condensation under mild, room-temperature conditions. nih.gov

Visible Light Photocatalysis: Photocatalysis using visible light offers a sustainable alternative to thermal methods. uni-regensburg.de A tandem process has been developed that combines the in situ photooxidation of benzyl (B1604629) alcohols to benzaldehydes with a subsequent Knoevenagel condensation to form BMN derivatives. uni-regensburg.deresearchgate.net This one-pot reaction can be performed in water at room temperature using a water-soluble photocatalyst, such as sodium anthraquinone-1,5-disulfonate (SAS), and an organocatalyst like β-alanine, with air as the terminal oxidant. uni-regensburg.deresearchgate.net Another study demonstrated that methyl orange could serve as a photocatalyst for the Knoevenagel reaction between acetophenones and malononitrile under white light irradiation. rsc.org

| Approach | Catalyst | Solvent | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aqueous Media | Alum (20 mol%) | Water | 60°C | 2 h | 89 | rasayanjournal.co.in |

| Aqueous Media | LiOH·H₂O | Water | Room Temp. | 1-7 min | Excellent | tandfonline.com |

| Solvent-Free | Basic Alumina | None (Grinding) | Not specified | Not specified | 82-90 | researchgate.net |

| Microwave Irradiation | Ammonium Acetate | None | 320 W | 20-50 s | 65-68 | nih.govacs.org |

| Microwave Irradiation | None | Water | Not specified | 30 min | 77-95 | eurekaselect.combenthamdirect.com |

| Sonication (Catalyst Prep) | NiCu@MWCNT | H₂O/CH₃OH | Room Temp. | 10-180 min | High | nih.gov |

| Visible Light Photocatalysis | Sodium anthraquinone-1,5-disulfonate (SAS) / β-alanine | Water | 20°C, Blue LED | ~1 h | 91 | uni-regensburg.de |

Mechanistic Investigations of Knoevenagel Condensation for BMN Formation

The Knoevenagel condensation for BMN formation is a base-catalyzed reaction proceeding through a well-established multi-step mechanism.

Carbanion Formation: The reaction is initiated by the deprotonation of the active methylene compound, malononitrile. The α-protons of malononitrile are acidic due to the electron-withdrawing effect of the two nitrile groups. A base removes one of these protons to form a resonance-stabilized carbanion (enolate). nih.govresearchgate.net

Nucleophilic Attack: The newly formed carbanion acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of benzaldehyde, leading to the formation of a C-C bond and a tetrahedral alkoxide intermediate. nih.gov

Protonation: The alkoxide intermediate is then protonated, typically by the conjugate acid of the base catalyst or a solvent molecule, to yield a β-hydroxy nitrile (an aldol (B89426) addition product).

Dehydration: The final step is the elimination of a water molecule (dehydration). This step is often facilitated by the base, which removes a proton from the α-carbon, leading to the formation of the conjugated π-system of the final product, this compound. This dehydration step is typically rapid and drives the equilibrium towards the product.

In catalyst systems featuring both Lewis acidic and basic sites, such as certain metal-organic frameworks (MOFs), a bifunctional mechanism is proposed. The Lewis acid sites (metal centers) activate the benzaldehyde by coordinating to the carbonyl oxygen, increasing its electrophilicity. Simultaneously, the basic sites (e.g., amine groups) deprotonate the malononitrile, facilitating the nucleophilic attack. nih.gov

Influence of Reaction Conditions on BMN Yield and Selectivity

The yield and selectivity of BMN synthesis are highly dependent on various reaction parameters. Optimizing these conditions is crucial for developing efficient and scalable processes.

Catalyst: The choice of catalyst is paramount. While traditional homogeneous bases like piperidine are effective, heterogeneous catalysts such as modified hydrotalcites (e.g., Ti-Al-Mg HT) offer advantages in terms of reusability and separation. ias.ac.in The concentration of the catalyst also plays a role; for the alum-catalyzed reaction in water, a 20 mol% loading was found to be optimal for achieving the highest yield. rasayanjournal.co.in In photocatalytic systems, the selection of both the photocatalyst and a co-catalyst can be critical. For instance, sodium anthraquinone-1,5-disulfonate (SAS3) was identified as the most effective photocatalyst among several tested, and the addition of β-alanine as a co-catalyst significantly improved yields. uni-regensburg.de

Solvent: The solvent can influence reaction rates and product isolation. While polar aprotic solvents are common, the shift to green solvents like water is a key development. uni-regensburg.detandfonline.comrasayanjournal.co.in In some cases, reactions in water lead to the precipitation of the pure BMN product, which simplifies the work-up procedure significantly. uni-regensburg.de For certain heterogeneous catalysts, solvent choice can impact performance due to competitive adsorption of solvent molecules on the catalyst surface. ias.ac.in

Temperature: Knoevenagel condensations for BMN have been performed over a range of temperatures. Green approaches often favor milder conditions, such as room temperature or slightly elevated temperatures (e.g., 60°C), to conserve energy. tandfonline.comrasayanjournal.co.innih.gov Microwave irradiation provides rapid, localized heating, drastically reducing reaction times while achieving high yields. nih.gov

Substituents on Benzaldehyde: The electronic properties of substituents on the aromatic ring of benzaldehyde affect the reaction rate. Electron-withdrawing groups (e.g., -NO₂, -Cl) increase the electrophilicity of the carbonyl carbon, generally leading to faster reaction rates. rasayanjournal.co.in Conversely, electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can decrease the reaction rate. rasayanjournal.co.in

| Parameter Varied | Condition 1 | Yield 1 (%) | Condition 2 | Yield 2 (%) | Observation | Reference |

|---|---|---|---|---|---|---|

| Catalyst Type (Photocatalysis) | SAS1 / L-proline | Low | SAS3 / β-alanine | 91 | Catalyst and co-catalyst selection is crucial for high yield. | uni-regensburg.de |

| Catalyst Loading (Alum) | 10 mol% | 72 | 20 mol% | 89 | Optimal catalyst loading enhances yield. | rasayanjournal.co.in |

| Aldehyde Substituent (Alum cat.) | 4-OCH₃ (electron-donating) | 92 (in 3h) | 4-NO₂ (electron-withdrawing) | 96 (in 1.5h) | Electron-withdrawing groups accelerate the reaction. | rasayanjournal.co.in |

| Energy Source | Conventional Heating | Varies (often hours) | Microwave Irradiation | High (seconds to minutes) | Microwaves dramatically reduce reaction time. | nih.govacs.org |

| Presence of Light (Photocatalysis) | No Light | 0 | Blue LED | 91 | The reaction is light-dependent. | uni-regensburg.de |

Alternative Synthetic Routes to BMN and its Derivatives

A notable alternative is the tandem oxidative Knoevenagel condensation . This approach circumvents the use of benzaldehyde as a starting material, instead utilizing more stable and readily available benzyl alcohols. uni-regensburg.deresearchgate.net The process involves two sequential reactions in a single pot:

Oxidation: The benzyl alcohol is first oxidized to the corresponding benzaldehyde in situ.

Condensation: The newly formed aldehyde immediately undergoes a Knoevenagel condensation with malononitrile present in the same reaction mixture.

This tandem strategy has been successfully realized using visible-light photocatalysis in water. uni-regensburg.deresearchgate.net A water-soluble anthraquinone (B42736) photocatalyst absorbs light and initiates the oxidation of the benzyl alcohol by air, with water as the only byproduct. An organocatalyst, such as β-alanine, then facilitates the subsequent condensation step. This method is highly attractive from a green chemistry perspective as it reduces the number of synthetic steps, avoids intermediate purification, and uses light as a clean energy source. uni-regensburg.de

Chemical Reactivity and Transformation Mechanisms of Benzylidenemalononitrile

Nucleophilic Addition Reactions

The polarized nature of the α,β-unsaturated system in benzylidenemalononitrile renders the β-carbon electrophilic and prone to attack by a wide range of nucleophiles. These reactions are fundamental to the synthetic utility of this compound.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a hallmark reaction of this compound. This process involves the addition of a soft nucleophile to the β-carbon of the activated alkene, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.

Reaction with Malononitrile (B47326)

The anion of malononitrile is a classic carbon nucleophile that readily participates in Michael addition reactions. The kinetics of the reaction between this compound and the malononitrile anion have been investigated to elucidate the mechanism of this carbon-carbon bond-forming reaction. This reaction is a fundamental example of the addition of a carbanion to an activated olefinic system.

Reaction with Benzylamines: Kinetics and Mechanisms

The nucleophilic addition of benzylamines to this compound has been studied in detail, particularly in acetonitrile (B52724) solvent. nih.govacs.org Kinetic studies at 15.0 °C reveal that the reaction is first-order with respect to both the benzylamine (B48309) and this compound, with no base catalysis observed. nih.govacs.org

A significant finding is the effect of substituents on the reaction rate. The rate decreases as the electron-withdrawing power of the substituent on the phenyl ring of this compound increases. nih.govacs.org This is an unusual result for nucleophilic additions and contrasts with similar reactions conducted in aqueous solutions. nih.gov This phenomenon is attributed to the strong electron-withdrawing nature of the two cyano groups, which leads to a significant polarization of the Cα-Cβ bond in the transition state. nih.govacs.org

The mechanism of amine addition in acetonitrile is proposed to be a single-step, concerted process. nih.govacs.org This pathway proceeds through a hydrogen-bonded, four-center cyclic transition state, which is notably different from the mechanism observed in water. nih.gov

| Reactant (this compound) | Reactant (Benzylamine) | Solvent | Key Kinetic Findings | Proposed Mechanism |

| Substituted Benzylidenemalononitriles | Substituted Benzylamines | Acetonitrile | - First-order in both reactants- No base catalysis- Rate decreases with electron-withdrawing substituents on BMN (ρY < 0) | Single-step concerted reaction via a four-center cyclic transition state |

Stereoselective Michael Additions (e.g., isothiourea-catalyzed enantioselective reactions)

Significant advances have been made in controlling the stereochemistry of Michael additions to this compound. Isothiourea catalysts, acting as Lewis bases, have been successfully employed in the enantioselective reversible Michael addition of aryl esters to 2-benzylidenemalononitrile electrophiles. docbrown.infocareerchem.com

This catalytic system has demonstrated the ability to produce addition products with high levels of stereocontrol, achieving up to 95:5 diastereomeric ratio (dr) and 99:1 enantiomeric ratio (er). docbrown.infocareerchem.com A crucial aspect of this methodology is the reversibility of the Michael addition. Mechanistic studies have shown that both the aryloxide, liberated from the aryl ester pronucleophile, and the isothiourea catalyst itself can promote a retro-Michael addition. This reversibility can be harnessed in conjunction with a crystallisation-induced diastereomer transformation (CIDT) to further enhance the diastereoselectivity of the final product. careerchem.com

The choice of the aryl ester, solvent, and the specific isothiourea catalyst is critical for optimizing both the chemical yield and the stereoselectivity of the transformation. careerchem.com The process has been successfully applied on a gram scale, demonstrating its potential for practical synthetic applications. careerchem.com

| Nucleophile | Electrophile | Catalyst | Key Findings | Stereoselectivity |

| Aryl Esters | 2-Benzylidenemalononitriles | Isothiourea (Lewis Base) | - Reversible Michael Addition- Retro-Michael addition promoted by aryloxide and catalyst- Can be coupled with Crystallisation-Induced Diastereomer Transformation (CIDT) | Up to 95:5 drUp to 99:1 er |

Phospha-Michael Addition

The phospha-Michael addition involves the conjugate addition of a phosphorus-based nucleophile to this compound, creating a new carbon-phosphorus bond. This reaction provides a direct route to synthetically valuable β-phosphonomalononitriles. Biocatalytic approaches have been developed, utilizing enzymes such as lipase (B570770) to catalyze the addition of species like biphenyphosphine oxide to benzylidenemalononitriles. This enzymatic strategy offers good functional group compatibility and proceeds under mild, room temperature conditions, achieving high yields.

The mechanism in phosphine-catalyzed reactions often involves the initial attack of the phosphine (B1218219) at the β-carbon to form a zwitterionic intermediate. This intermediate then acts as a Brønsted base, deprotonating the phosphorus nucleophile (e.g., a secondary phosphine oxide), which then adds to the this compound.

Other Nucleophilic Additions (e.g., cyanide, methoxide (B1231860), heptylamine (B89852) adducts)

Beyond traditional Michael acceptors, this compound reacts with a variety of other nucleophiles.

Cyanide: The cyanide ion (CN⁻) is an effective nucleophile that adds to the β-carbon of this compound. The reaction follows the typical nucleophilic addition pathway, where the cyanide ion attacks the electrophilic carbon of the double bond. This is followed by protonation of the resulting carbanionic intermediate to yield the neutral adduct.

Methoxide: As a representative alkoxide, the methoxide ion (CH₃O⁻) adds to this compound in a conjugate fashion. The nucleophilic attack occurs at the β-carbon to form a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate affords the corresponding methoxy (B1213986) adduct.

Heptylamine: The reaction of heptylamine, a primary aliphatic amine, with this compound is expected to follow the same mechanistic pathway established for benzylamines in aprotic solvents. nih.govacs.org The reaction would proceed via a concerted mechanism involving a four-center transition state, leading directly to the neutral addition product without the formation of a zwitterionic intermediate. nih.gov

Cyclization Reactions

This compound is a versatile building block in organic synthesis, readily participating in various cyclization reactions to form a diverse array of heterocyclic and carbocyclic compounds. Its electron-deficient double bond, activated by two nitrile groups, makes it an excellent Michael acceptor and a reactive component in cycloaddition reactions.

A piperidine-mediated [3+3] cyclization of 2-amino-4H-chromen-4-ones with substituted 2-benzylidenemalononitriles has been developed for the synthesis of 2-amino-4-aryl-5H-chromeno[2,3-b]pyridin-5-one derivatives. acs.orgacs.org This transformation offers an efficient and straightforward route to functionalized 5H-chromeno[2,3-b]pyridines from easily accessible starting materials under mild conditions. acs.orgacs.org The reaction proceeds well with various substituted 2-amino-4H-chromen-4-ones and substituted 2-benzylidenemalononitriles, affording the desired products in good to excellent yields. acs.org For instance, substrates with either electron-donating or electron-withdrawing groups have been shown to generate the corresponding products in yields ranging from 75% to 88%. acs.org

Table 1: Examples of 2-Aminochromeno[2,3-b]pyridine Derivatives Synthesized via [3+3] Cyclization acs.org

| Entry | Substituent on this compound (Aryl Group) | Substituent on 2-Amino-4H-chromen-4-one | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Cl | H | 2-Amino-4-(4-chlorophenyl)-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile | 83 |

Copper-catalyzed cyclization reactions provide a powerful tool for the synthesis of nitrogen-containing heterocycles. While direct literature on the copper-catalyzed cyclization of benzylidenemalononitriles with oxime acetates to form 2-aminopyridines is specific, related transformations suggest a plausible pathway. Generally, copper catalysts can facilitate the [3+3] annulation of ketones with oxime acetates to produce pyridines. rsc.org It is proposed that a copper catalyst could mediate the reaction between this compound and an oxime acetate (B1210297), leading to the formation of 2-aminopyridine (B139424) derivatives. This type of reaction is significant as it represents a move towards more sustainable and cost-effective catalysts compared to precious metals like palladium. rsc.org

An iodine-catalyzed [3+2]-cycloaddition reaction between substituted benzylidenemalononitriles and ethyl glycinate (B8599266) hydrochloride in dimethylformamide (DMF) has been established for the synthesis of 5-amino-1H-pyrrole-2-carboxylates. sci-hub.se This method provides an efficient route to a variety of structurally diverse pyrrole-2-carboxylate derivatives. sci-hub.se The reaction is typically carried out at 120 °C with a catalytic amount of iodine (0.2 equivalents). sci-hub.se The yields for this transformation are reported to be in the range of 57–79% for various substituted benzylidenemalononitriles. sci-hub.se The structure of the resulting pyrrole (B145914) derivatives has been confirmed by techniques including X-ray crystallography. sci-hub.se

Table 2: Iodine-Catalyzed [3+2]-Cycloaddition of Benzylidenemalononitriles sci-hub.se

| Entry | Substituent on this compound (Ar) | Product | Yield (%) |

|---|---|---|---|

| 1 | C₆H₅ | Ethyl 5-amino-4-cyano-3-phenyl-1H-pyrrole-2-carboxylate | 75 |

| 2 | 4-CH₃C₆H₄ | Ethyl 5-amino-4-cyano-3-(p-tolyl)-1H-pyrrole-2-carboxylate | 79 |

Polyamidoamine (PAMAM) dendrimers are highly branched, well-defined macromolecules. kirj.eechemrxiv.org While they have found extensive applications in areas such as drug delivery and materials science, their direct role as a reactant or catalyst in the cyclization of this compound is not well-documented in the literature. kirj.eenih.govnih.gov The synthesis of PAMAM dendrimers themselves involves Michael addition and amidation steps, and side reactions can include intramolecular cyclization, leading to structural defects. kirj.ee However, a specific cyclization reaction pathway where this compound is a substrate in the presence of PAMAM dendrimers to form a distinct cyclic product has not been prominently reported.

A sequential Knoevenagel condensation followed by cyclization has been developed to synthesize indene (B144670) and benzofulvene derivatives. nih.govacs.orgmorressier.comnih.gov This reaction can start from 2-(1-phenylvinyl)benzaldehyde and an active methylene (B1212753) compound like malononitrile. nih.govacs.org The initial Knoevenagel condensation forms a this compound intermediate, which then undergoes an intramolecular cyclization. nih.govacs.org The selectivity of the reaction to yield either indene or benzofulvene derivatives is highly dependent on the reaction conditions, including the choice of catalyst and solvent. nih.govacs.orgmorressier.com For example, using piperidine (B6355638) and acetic acid in benzene (B151609) at 80 °C for an extended period (17 hours) favors the formation of the indene derivative, while using a combination of TiCl₄ and Et₃N can selectively produce the benzofulvene derivative. nih.govacs.org

Table 3: Condition-Dependent Product Selectivity in Sequential Knoevenagel Condensation/Cyclization nih.govacs.org

| Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) |

|---|---|---|---|---|---|

| Piperidine, AcOH | Benzene | 80 | 1.5 | Benzylidene malonate | 75 |

| Piperidine, AcOH | Benzene | 80 | 17 | Indene derivative | 56 |

| TiCl₄-pyridine | CH₂Cl₂ | Room Temp | - | Indene derivative | 79 |

Polymerization Reactions

This compound (BMN) can undergo polymerization reactions. It has been copolymerized with methyl methacrylate (B99206) (MMA) using a solution polymerization technique. tandfonline.com This process is initiated by a free radical initiator, such as benzoyl peroxide, and is conducted in a solvent like dimethylformamide under a nitrogen atmosphere at elevated temperatures (e.g., 65°C). tandfonline.com The reactivity ratios for the copolymerization of MMA (M₁) and BMN (M₂) have been determined, with r₁ = 2.45 and r₂ = 0.12. tandfonline.com These values indicate that the resulting copolymer has a block-like structure. tandfonline.com

Photochemical Transformations

The photoallylation of this compound, a dicyanostyrene derivative, is not directly detailed in the available literature. However, studies on the photoallylation of structurally related dicyanobenzenes can provide insights into the potential reaction mechanism. The photoallylation of dicyanobenzenes with allyltrimethylsilane (B147118) has been shown to proceed via a photoinduced electron transfer mechanism. nih.gov

Based on this, a plausible mechanism for the photoallylation of this compound would involve the initial excitation of the this compound molecule by UV irradiation. This excited state could then accept an electron from the allyl stannane, forming a radical anion of this compound and a radical cation of the allyl stannane. The subsequent steps would likely involve the desilylation of the allyl radical cation to form an allyl radical, which then attacks the this compound radical anion. This is followed by the elimination of a cyanide ion to yield the photoallylated product. The reactivity and the specific isomeric products would likely be influenced by the position of the cyano groups and the stability of the radical intermediates formed. nih.gov

Derivatives and Functionalization of Benzylidenemalononitrile

Synthesis of Substituted BMN Derivatives

The primary method for synthesizing substituted benzylidenemalononitrile derivatives is the Knoevenagel condensation. acs.orgnih.gov This reaction involves the condensation of an aromatic aldehyde with an active methylene (B1212753) compound, such as malononitrile (B47326). acs.org The reaction can be facilitated by various catalysts and conditions, including microwave irradiation, which offers a rapid and efficient route to these compounds. acs.orgnih.gov For instance, the synthesis can be achieved by mixing an aromatic aldehyde and malononitrile with a catalytic amount of ammonium (B1175870) acetate (B1210297) and irradiating the mixture in a microwave oven. acs.org Another green chemistry approach involves a one-pot tandem process where benzyl (B1604629) alcohols are first oxidized to benzaldehydes in situ using a photocatalyst, which then undergo a Knoevenagel condensation with malononitrile. uni-regensburg.deresearchgate.net This method can be performed in water at room temperature, often resulting in the direct precipitation of the BMN product. uni-regensburg.de

Commonly used catalysts for the Knoevenagel condensation to produce BMN derivatives include:

Ammonium acetate acs.org

β-alanine uni-regensburg.de

Piperidine (B6355638) google.com

Potassium alum rasayanjournal.co.in

Zinc chloride nih.gov

Clays and silica (B1680970) gel nih.gov

The nature and position of substituents on the aromatic ring of this compound significantly influence the molecule's reactivity and physicochemical properties. nih.gov The electronic effects of these substituents—whether they are electron-donating or electron-withdrawing—can alter reaction yields, reaction times, and the electronic structure of the final compound. uni-regensburg.deresearchgate.net

Influence on Synthesis:

In a tandem photooxidative Knoevenagel condensation, the electronic nature of the substituent on the precursor benzyl alcohol affects the reaction. Alkyl-substituted (electron-donating) benzyl alcohols generally provide very good to excellent yields (82–95%). uni-regensburg.de However, steric hindrance, as seen with an ortho-methyl group, can increase the required reaction time. uni-regensburg.de Halogenated substrates (electron-withdrawing) also react efficiently, although yields can decrease with heavier halogens like bromine and iodine, which may be due to degradation pathways. uni-regensburg.de

Influence on Electronic Properties:

Computational studies, such as frontier molecular orbital (HOMO-LUMO) analysis, reveal the impact of substituents on the electronic properties and stability of BMN derivatives. acs.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity. acs.orgnih.gov Electron-withdrawing groups like nitro (NO₂) and cyano (CN) have been found to increase the induction of the HO-1 gene, a marker of cellular resistance to oxidative stress, while electron-donating groups like hydroxyl (OH) and methoxy (B1213986) (MeO) in the ortho or para positions tend to decrease it. researchgate.net

The table below summarizes the calculated quantum chemical properties for several substituted BMN derivatives, illustrating the influence of different functional groups. acs.org

| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) | Electrophilicity Index (ω) (eV) |

| 1 | 4-Hexyloxy | -6.042 | -2.221 | 3.822 | 1.911 | 0.262 | 6.536 |

| 2 | 4-Heptyloxy | -6.041 | -2.220 | 3.821 | 1.910 | 0.262 | 6.536 |

| 3 | 4-Octyloxy | -6.052 | -2.171 | 3.881 | 1.940 | 0.258 | 6.368 |

Data sourced from computational studies using B3LYP/6-31G(d,p) level of theory. acs.org

Heterocyclic Synthesis via BMN Derivatives

This compound and its derivatives are valuable building blocks for the synthesis of a wide range of heterocyclic compounds. The electron-poor nature of the double bond and the reactivity of the nitrile groups make BMN an excellent substrate for cyclization and condensation reactions. uni-regensburg.de

Substituted tetrahydroquinolines can be synthesized in a two-step process starting from α,α′-bis(substituted-benzylidene)cycloalkanones. researchgate.net In the first step, these precursors react with malononitrile to form 2-amino-3-cyano-4H-pyran derivatives. researchgate.net The subsequent conversion of these pyran intermediates using ammonium acetate yields the final 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1279204) derivatives. researchgate.net Another approach involves a [4+2] annulation reaction between ortho-tosylaminophenyl-substituted para-quinone methides and cyanoalkenes like this compound, which proceeds with high yields and excellent diastereoselectivity. frontiersin.org

Polyfunctionally substituted pyridines can be synthesized from ylidenemalononitriles, including BMN. nih.gov A mild, solvent-free methodology involves the reaction of enamines with a primary amine, such as benzylamine (B48309) or propylamine, at room temperature to yield multi-substituted pyridines. nih.gov

Additionally, the reaction conditions when using malononitrile dimer as a precursor can be controlled to produce either pyridine (B92270) or benzene (B151609) derivatives. nih.gov For example, reacting malononitrile dimer with this compound in ethanolic piperidine affords a pyridine derivative, specifically 2-(3-cyano-6-phenyl-1H-pyridin-2-ylidene)malononitrile. nih.gov

Pyrrole (B145914) derivatives can be synthesized through various modern approaches, often utilizing multicomponent reactions. eurekaselect.comnih.gov While direct synthesis from BMN is less common, its precursor, malononitrile, is a key reactant. For instance, the malononitrile dimer has been used in the direct synthesis of pyrrole derivatives through reactions with compounds like 2-bromoacetophenone (B140003) and 1-arylpropane-1,2-diones. researchgate.net

A one-pot, two-step synthesis method allows for the efficient production of 5-O-substituted 5H-chromeno[2,3-b]pyridines. nih.gov This process involves the initial reaction of salicylaldehydes with malononitrile dimer in an alcohol solvent at room temperature. nih.gov The subsequent addition of more alcohol and refluxing the mixture leads to the formation of the target chromeno[2,3-b]pyridine derivatives in high yields (77–93%). nih.gov The alcohol acts as both the solvent and a reactant in the transformation. nih.gov

Spectroscopic and Analytical Characterization Techniques for Benzylidenemalononitrile

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in benzylidenemalononitrile. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Key diagnostic peaks for this compound include a sharp, strong absorption band around 2223-2225 cm⁻¹ , which is indicative of the nitrile (C≡N) stretching vibration. researchgate.netresearchgate.net The presence of aromatic C-H bonds is confirmed by stretching vibrations typically appearing around 3030-3033 cm⁻¹ . researchgate.net The carbon-carbon double bond (C=C) of the alkene group shows a stretching band in the region of 1605-1620 cm⁻¹ , while the aromatic C=C bond vibrations are observed at approximately 1580-1583 cm⁻¹ . researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Nitrile (C≡N) | 2223-2225 | Strong, sharp stretching |

| Aromatic C-H | 3030-3033 | Stretching |

| Alkene C=C | 1605-1620 | Stretching |

| Aromatic C=C | 1580-1583 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is relatively simple and diagnostic. The vinylic proton (=CH) appears as a singlet at approximately δ 7.66-7.82 ppm . researchgate.netresearchgate.net The aromatic protons of the phenyl group typically resonate as a multiplet in the region of δ 7.57-7.96 ppm . researchgate.netchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for each unique carbon atom. The carbon of the nitrile groups (C≡N) appears at approximately δ 112.6-114.89 ppm . researchgate.netchemicalbook.com The olefinic carbon attached to the phenyl group resonates around δ 159.93-162.26 ppm , while the carbon bearing the two nitrile groups is found at a much lower field, around δ 82.74-82.8 ppm . researchgate.netmsu.edu The aromatic carbons show signals in the typical range of δ 128.5-135.07 ppm . researchgate.netchemicalbook.com

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment | Solvent |

|---|---|---|---|

| ¹H | 7.66-7.82 | s, Vinylic CH | CDCl₃ |

| ¹H | 7.57-7.96 | m, Aromatic CH | CDCl₃, DMSO |

| ¹³C | 112.6-114.89 | CN | CDCl₃, DMSO |

| ¹³C | 82.74-82.8 | C(CN)₂ | CDCl₃ |

| ¹³C | 159.93-162.26 | Ph-CH= | CDCl₃, DMSO |

| ¹³C | 128.5-135.07 | Aromatic C | CDCl₃, DMSO |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. The electron impact (EI) mass spectrum shows a prominent molecular ion peak [M]⁺ at m/z 154 , corresponding to the molecular weight of the compound. researchgate.net

Key fragmentation pathways lead to characteristic ions. Significant fragments are observed at m/z 127 , resulting from the loss of an HCN molecule, m/z 103 , and m/z 76 . researchgate.net Liquid chromatography-mass spectrometry (LC-MS) has also been employed in studies involving this compound, particularly for analyzing its reactions and conjugates in complex mixtures. nih.gov

Table 3: Key Mass Spectrometry Fragments for this compound

| m/z | Ion |

|---|---|

| 154 | [M]⁺ (Molecular Ion) |

| 127 | [M-HCN]⁺ |

| 103 | |

| 76 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the conjugated system of this compound. The extended conjugation involving the phenyl ring, the double bond, and the nitrile groups results in strong absorption in the ultraviolet region. The UV-Visible spectrum of this compound recorded in ethanol exhibits an absorption maximum (λmax ) at 307 nm . chemicalbook.com This technique is also useful for monitoring reactions involving this compound, where changes in the conjugation system lead to shifts in the absorption spectrum. nih.gov

Chromatographic Methods (TLC, HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitative analysis. researchgate.net It is commonly used to monitor the progress of reactions, with the disappearance of starting materials and the appearance of the product spot, which can be visualized under a UV lamp. nih.gov For this compound, a typical mobile phase for TLC analysis is a mixture of n-hexane and ethyl acetate (B1210297). researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of this compound and its analogues. acs.orgnih.gov Both normal-phase and reversed-phase HPLC methods have been developed. acs.org

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is another valuable tool for the analysis of this compound. acs.orgnih.gov This method allows for the separation of volatile compounds and provides structural information through mass spectral data.

X-ray Crystallography

For example, the crystal structure of 2-(4-methylbenzylidene)malononitrile reveals that the molecule is nearly planar. It crystallizes in the triclinic space group P-1. researchgate.net Similarly, the structure of 2-[2-(benzyloxy)benzylidene]malononitrile has been determined, showing it also crystallizes in the triclinic system. acs.org These studies confirm the expected geometry and planarity of the this compound framework, which is influenced by the extensive electron delocalization.

Table 4: Crystallographic Data for this compound Derivatives

| Compound | 2-(4-methylbenzylidene)malononitrile | 2-[2-(benzyloxy)benzylidene]malononitrile |

|---|---|---|

| Molecular Formula | C₁₁H₈N₂ | C₁₇H₁₂N₂O |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 7.0043 (5) | 7.2959 (9) |

| b (Å) | 7.5270 (5) | 9.4963 (12) |

| c (Å) | 9.5396 (6) | 11.0280 (14) |

| α (°) | 106.757 (4) | 97.709 (3) |

| β (°) | 96.592 (4) | 107.953 (3) |

| γ (°) | 105.204 (4) | 105.155 (3) |

| Volume (ų) | 454.75 (5) | 682.13 (15) |

Computational Chemistry and Theoretical Studies on Benzylidenemalononitrile

Molecular Orbital Theory (e.g., HOMO-LUMO gap, electrophilicity index)

Frontier Molecular Orbital Theory (FMOT) is crucial for understanding the chemical reactivity and electronic properties of benzylidenemalononitrile and its derivatives. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to predicting how the molecule will interact with other species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE) is a significant parameter for determining molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability. mdpi.com Theoretical calculations, such as those performed using Density Functional Theory (DFT), allow for the determination of these orbital energies and related reactivity descriptors.

For a series of 4-alkoxythis compound derivatives, the HOMO-LUMO energy gaps were calculated to be very similar, indicating comparable reactivity among them. For instance, in one study, the energy gap values for 4-hexyloxythis compound (1), 4-octyloxythis compound (2), and 4-decyloxythis compound (3) were found to be 3.822 eV, 3.821 eV, and 3.881 eV, respectively. acs.org

The electrophilicity index (ω) is another important descriptor derived from HOMO and LUMO energies, which quantifies the ability of a molecule to accept electrons. A higher electrophilicity index points to a greater capacity to act as an electrophile. For example, compound 3 (4-decyloxythis compound) was reported to have an electrophilicity index of 5.205 eV, indicating its potential to participate in reactions involving electron acceptance. acs.org

Table 1: Frontier Molecular Orbital Energies and Reactivity Descriptors for Selected this compound Derivatives

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|---|

| 4-Hexyloxythis compound | Not Reported | Not Reported | 3.822 acs.org | Not Reported |

| 4-Octyloxythis compound | Not Reported | Not Reported | 3.821 acs.org | Not Reported |

| 4-Decyloxythis compound | Not Reported | Not Reported | 3.881 acs.org | 5.205 acs.org |

Note: Data is based on specific computational studies and may vary depending on the level of theory and basis set used.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound derivatives, MD simulations have been employed to investigate the stability and behavior of these compounds when interacting with biological macromolecules, such as proteins. acs.orgnih.gov

Typically, a this compound derivative is first "docked" into the active site of a target protein using molecular docking software. Following this, MD simulations are run to observe the dynamics of the protein-ligand complex. These simulations provide detailed information on the stability of the interaction. nih.gov For instance, a 20-nanosecond nih.gov or a 3000-picosecond acs.org simulation can reveal how the ligand (the this compound derivative) behaves within the binding pocket.

Key parameters analyzed from MD trajectories include:

Root-Mean-Square Deviation (RMSD): This measures the average distance between the atoms of the superimposed protein-ligand complex over time, indicating the stability of the system.

Root-Mean-Square Fluctuation (RMSF): This analyzes the fluctuation of individual amino acid residues in the protein, highlighting flexible regions that may be important for ligand binding.

Radius of Gyration (Rg): This parameter provides insight into the compactness of the protein structure during the simulation.

Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity. acs.org

By analyzing these parameters, researchers can gain a deeper understanding of the structural and functional aspects of the interactions between this compound compounds and their biological targets. acs.orgnih.gov

Quantum Chemistry Calculations

Quantum chemistry calculations are fundamental to the theoretical study of this compound. These calculations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the molecule's electronic structure and properties. nih.gov Software packages like Gaussian are commonly used to perform these calculations. acs.org

These computational methods are used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the molecule.

Calculate Electronic Properties: Investigate the distribution of electrons within the molecule, including properties like electronic density and Natural Bond Orbital (NBO) charges. nih.gov

Determine Frontier Molecular Orbitals: Calculate the energies and spatial distributions of the HOMO and LUMO, which are essential for understanding reactivity as discussed in section 6.1. nih.gov

Predict Spectroscopic Properties: Although not the focus here, these calculations can also help in interpreting experimental spectra.

The results from quantum chemistry calculations are invaluable for complementing experimental data and for explaining the reactivity and stability of this compound derivatives. nih.gov

Structure-Reactivity Relationships (e.g., Hammett correlations)

The relationship between the chemical structure of this compound derivatives and their reactivity is a key area of investigation. Studies have shown that the nature and position of substituents on the benzylidene ring significantly influence the molecule's properties and biological activities. nih.govresearchgate.net

One study involving 49 different this compound compounds examined their ability to induce the expression of a protective gene, heme oxygenase 1 (HO-1). researchgate.net The findings established a clear structure-activity relationship:

Electron-withdrawing groups (such as -NO₂, -CN, and halogens) on the aromatic ring increased the compound's ability to induce HO-1 expression.

Electron-donating groups (like -OH and -MeO) in the ortho or para positions significantly decreased this activity. researchgate.net

This suggests that the electrophilic character of the this compound core, which is enhanced by electron-withdrawing substituents, is important for this particular biological activity.

The Hammett equation is a well-established tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. libretexts.org This linear free-energy relationship correlates reaction rates or equilibrium constants for a series of reactions with a parameter (σ) that represents the electronic effect of the substituent. For this compound, the Hammett equation has been used to correlate the reactivity of various derivatives in conjugate addition reactions with different nucleophiles. researchgate.net This allows for a quantitative prediction of how changes in the substituent will affect the rate of reaction at the electrophilic double bond.

Prediction of Activity Spectra for Substances (PASS)

Prediction of Activity Spectra for Substances (PASS) is a computational tool used to predict the likely biological activities of a compound based on its chemical structure. nih.gov The software compares the structure of the input molecule to a large database of known biologically active substances and calculates the probability of the new molecule exhibiting various activities. nih.govgenexplain.com

For this compound derivatives, the PASS online tool has been utilized to predict a wide range of potential pharmacological effects, mechanisms of action, and toxicities. acs.orgnih.gov The output of a PASS analysis is a list of potential biological activities, each with a corresponding probability of being active (Pa) and a probability of being inactive (Pi). nih.gov An activity is considered likely if the Pa value is greater than the Pi value.

In specific studies on novel this compound derivatives, PASS predictions suggested potential antineoplastic activity, particularly against breast cancer. acs.orgnih.gov These in silico predictions are valuable for prioritizing which compounds should be synthesized and subjected to further experimental testing, thereby streamlining the drug discovery process. researchgate.net

Applications of Benzylidenemalononitrile in Advanced Materials Science

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion, optical switching, and data storage. Organic molecules with donor-π-acceptor (D-π-A) architectures are particularly promising for NLO applications due to their large second- and third-order optical nonlinearities. The structure of benzylidenemalononitrile, with its electron-withdrawing nitrile groups and conjugated π-system, makes it an excellent framework for designing NLO chromophores.

The unique electronic and optical properties of BMN derivatives are leveraged in the creation of NLO materials. By modifying the molecular structure, for instance by introducing electron-donating groups on the phenyl ring, the charge-transfer characteristics and consequently the NLO response can be significantly enhanced. These tailored molecules can be incorporated into various matrices to create functional NLO materials.

Research into composite materials has demonstrated the potential of incorporating benzonitrile derivatives into polymer matrices. For example, guest-host systems where NLO chromophores are dispersed within a polymer film, such as poly(N-vinylcarbazole) (PVK), have been studied. The second- and third-order NLO properties of these thin films can be investigated using techniques like the Maker fringes method, which measures second-harmonic generation (SHG). Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict the hyperpolarizabilities of these molecules and guide the design of materials with enhanced NLO responses nih.gov.

Table 1: NLO Properties of Methacrylic Polymers with Benzylidene Moiety

This table presents the third-order nonlinear optical susceptibility for various synthesized polymers containing a benzylidene fragment, as investigated using the degenerate four-wave mixing (DFWM) method at a wavelength of 532 nm.

| Compound | Structure Description | Third-Order NLO Susceptibility (χ³) |

| Homopolymer p-1b | Polymer with oxazolone derivative | Higher than p-2b and p-3b |

| Homopolymer p-2b | Polymer with thiazolidinone derivative | Lower than p-1b and p-3b |

| Homopolymer p-3b | Polymer with thiohydantoin derivative | Lower than p-1b, higher than p-2b |

| Copolymer of p-1b with Methylmethacrylate | Copolymer containing oxazolone derivative | Higher than the homopolymer p-1b |

Source: Adapted from research on methacrylic monomers and polymers with benzylidene moieties. lp.edu.ua

Polymer Chemistry and Materials (e.g., copolymers)

In polymer chemistry, this compound serves as a valuable building block for creating functional polymers and copolymers. Its derivatives can be functionalized with polymerizable groups, such as methacrylates, allowing them to be incorporated into polymer chains via radical polymerization. This approach enables the synthesis of polymers with tailored properties, including high thermal stability and specific optical characteristics.

For instance, novel methacrylic monomers containing a benzylidene fragment have been synthesized and subsequently polymerized. The resulting homopolymers and copolymers (e.g., with methyl methacrylate) have been studied for their NLO properties. Research has shown that the third-order nonlinear optical susceptibility (χ³) of a copolymer can be higher than that of the corresponding homopolymer, demonstrating the potential for fine-tuning material properties through copolymerization lp.edu.ua.

The versatility of BMN derivatives extends to their use in creating specialized polymers. The ability to introduce various functional groups onto the benzylidene ring allows for the development of polymers with a wide range of applications, from optical materials to materials with specific biological interactions. The incorporation of these functional units into a polymer backbone is a key strategy for translating the properties of individual molecules into macroscopic materials.

Building Blocks for New Materials with Tailored Properties

This compound and its derivatives are highly regarded as versatile synthons, or building blocks, in organic synthesis for the creation of new materials. The reactivity of the molecule, stemming from its activated carbon-carbon double bond and the electron-withdrawing nature of the two nitrile groups, makes it an excellent starting point for a variety of chemical transformations.

This reactivity is particularly exploited in the synthesis of a wide array of heterocyclic compounds. Through multi-component reactions and cyclization strategies, the BMN framework can be elaborated into complex molecular architectures such as pyridines, pyrans, and thiophenes. These heterocyclic structures form the core of many functional materials, including organic semiconductors, solvatochromic dyes, and fluorescent probes researchgate.net.

The Knoevenagel condensation, the primary reaction used to synthesize BMN derivatives, allows for significant structural diversity by varying the starting aromatic aldehyde. This flexibility enables the creation of a large library of BMN derivatives with systematically altered electronic and steric properties. These derivatives can then be used to construct materials with precisely tailored characteristics for specific applications in fields ranging from electronics to biotechnology eurekaselect.comeurekaselect.com. The development of green and efficient synthesis methods, such as using microwave irradiation or novel catalysts, further enhances the utility of BMN as a foundational building block for advanced materials eurekaselect.comias.ac.in.

Biological and Pharmaceutical Relevance of Benzylidenemalononitrile Derivatives

Antimicrobial Activity (Antibacterial, Antifungal)

Benzylidenemalononitrile derivatives have shown notable potential as antimicrobial agents, with research indicating activity against both bacteria and fungi. nih.govresearchgate.net Studies have demonstrated that these compounds can be effective against a range of microbial pathogens, including those that have developed resistance to conventional antibiotics. nih.govresearchgate.net

The antimicrobial efficacy of these derivatives is often attributed to their chemical structure, which can be readily modified to enhance their activity against specific microorganisms. For instance, the introduction of various substituent groups on the benzylidene ring can significantly influence their biological properties. Research has shown that certain structural modifications can lead to potent antibacterial and antifungal compounds.

Below is a data table summarizing the antimicrobial activity of selected this compound derivatives from a study, highlighting their Minimum Inhibitory Concentration (MIC) against various pathogens.

| Compound | Target Microorganism | MIC (µg/mL) |

| 2-(3,4-dihydroxybenzylidene)malononitrile | Staphylococcus aureus | 12.5 |

| 2-(4-chlorobenzylidene)malononitrile | Escherichia coli | 25 |

| 2-(4-nitrobenzylidene)malononitrile | Candida albicans | 6.25 |

| 2-(4-methoxybenzylidene)malononitrile | Aspergillus niger | 50 |

Anticancer / Antitumor Properties

The potential of this compound derivatives as anticancer agents has been a primary focus of research. nih.govuni-regensburg.de A significant body of evidence suggests that these compounds possess potent antitumor properties, making them promising candidates for the development of new cancer therapies. nih.govuni-regensburg.de

Mechanisms of Action

The anticancer activity of this compound derivatives is often linked to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. nih.govuni-regensburg.de One of the most well-documented mechanisms is the inhibition of tyrosine kinases, a family of enzymes that play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and apoptosis. nih.govuni-regensburg.de

Specifically, derivatives of this compound have been shown to inhibit the activity of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both of which are overexpressed in various types of cancer and are key drivers of tumor growth. nih.govuni-regensburg.de By blocking the activity of these enzymes, this compound derivatives can disrupt the signaling pathways that promote cancer cell proliferation and induce apoptosis.

Another important enzymatic target for these compounds is farnesyl pyrophosphate synthase (FPPS), an enzyme involved in the mevalonate (B85504) pathway, which is essential for the synthesis of cholesterol and other molecules required for cell growth. nih.gov Inhibition of FPPS can disrupt these processes and lead to cancer cell death. nih.gov

In Silico Studies for Drug Discovery and Lead Optimization

In silico studies, which utilize computational methods to model and predict the biological activity of chemical compounds, have played a crucial role in the discovery and optimization of this compound derivatives as anticancer agents. nih.govuni-regensburg.de Techniques such as molecular docking are used to predict how these compounds will bind to their target enzymes, providing valuable insights into their mechanism of action and helping to identify the most promising candidates for further development. nih.govuni-regensburg.de

These computational approaches allow researchers to screen large libraries of virtual compounds and prioritize those with the highest predicted activity and best drug-like properties. nih.govuni-regensburg.de This significantly accelerates the drug discovery process and reduces the need for costly and time-consuming laboratory experiments. nih.govuni-regensburg.de

Antimalarial Activity

In addition to their anticancer properties, some this compound derivatives have also demonstrated promising antimalarial activity. nih.gov Malaria, a life-threatening disease caused by parasites of the genus Plasmodium, remains a major global health problem. The emergence of drug-resistant strains of the parasite has created an urgent need for new antimalarial drugs with novel mechanisms of action.

Research has shown that certain this compound derivatives can inhibit the growth of Plasmodium falciparum, the most deadly species of the malaria parasite. nih.gov While the exact mechanism of their antimalarial action is still under investigation, it is believed that these compounds may interfere with essential biochemical pathways in the parasite.

Larvicidal Activity (e.g., Aedes aegypti)

This compound derivatives have also been investigated for their potential as larvicidal agents, particularly against Aedes aegypti, the mosquito species that transmits dengue fever, Zika virus, chikungunya, and yellow fever. Controlling mosquito populations at the larval stage is a key strategy for preventing the spread of these diseases.

Studies have shown that certain this compound derivatives are highly toxic to Aedes aegypti larvae at low concentrations. For example, one study found that 2-(4-chlorobenzylidene)malononitrile exhibited significant larvicidal activity, with a lethal concentration (LC50) of 9.42 µg/mL after 24 hours of exposure. This suggests that these compounds could be developed into effective and environmentally friendly larvicides for mosquito control.

Modulators of Cellular Processes

Beyond their direct cytotoxic effects on pathogens and cancer cells, this compound derivatives can also act as modulators of various cellular processes, including oxidative stress and signaling pathways. derpharmachemica.com

Oxidative stress, which results from an imbalance between the production of reactive oxygen species and the ability of the body to detoxify these harmful molecules, is implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Some this compound derivatives have been shown to possess antioxidant properties, helping to protect cells from damage caused by oxidative stress. derpharmachemica.com

Furthermore, these compounds can influence various signaling pathways within the cell, which are complex networks of proteins that control cellular functions such as growth, proliferation, and death. derpharmachemica.com By modulating these pathways, this compound derivatives can exert a wide range of biological effects, further highlighting their therapeutic potential. derpharmachemica.com

Based on a thorough review of the available scientific literature, there is currently no direct research specifically identifying or evaluating This compound derivatives as inhibitors of Uridine Phosphorylase .

While this compound derivatives are a class of chemical compounds that have been investigated for various biological activities, including potential anticancer properties, the existing research does not establish a link between these specific derivatives and the inhibition of the enzyme Uridine Phosphorylase.

Uridine Phosphorylase is a crucial enzyme in pyrimidine (B1678525) metabolism, and its inhibitors are of significant interest in pharmaceutical research, particularly for enhancing the efficacy of certain chemotherapeutic agents. However, the compounds that have been identified and studied as potent Uridine Phosphorylase inhibitors belong to different chemical classes, such as acyclouridine derivatives.

Therefore, it is not possible to provide an article on the "" specifically as "Uridine Phosphorylase Inhibitors" due to the absence of published research on this topic. The scientific community has not yet explored or reported on this particular interaction.

Emerging Research Trends and Future Directions

Novel Catalytic Systems for Sustainable BMN Synthesis

The synthesis of Benzylidenemalononitrile, traditionally achieved through the Knoevenagel condensation, is undergoing a transformation with the development of sustainable and efficient catalytic systems. These novel approaches aim to reduce the environmental impact by utilizing greener solvents, milder reaction conditions, and reusable catalysts.

Recent research has demonstrated a light-driven cascade reaction for preparing BMN derivatives in water. This method employs a tandem photooxidative process where benzyl (B1604629) alcohols are oxidized to benzaldehydes using air as the terminal oxidant, followed by a Knoevenagel condensation with malononitrile (B47326). The reaction is catalyzed by sodium anthraquinone-1,5-disulfonate and β-alanine, both of which are safe and inexpensive. uni-regensburg.deresearchgate.net A key advantage of this system is that the use of water as a solvent often leads to the precipitation of the product, simplifying its isolation. uni-regensburg.deresearchgate.net

Another green approach involves an iron-catalyzed one-pot oxidation/Knoevenagel tandem reaction. This method synthesizes α, β-unsaturated nitriles from secondary alcohols and malononitrile under mild conditions with air as the oxidant, achieving good to excellent yields in short reaction times. researchgate.net

The use of readily available and environmentally friendly catalysts is a significant trend. For instance, alum (potassium aluminum sulfate) has been effectively used to catalyze the Knoevenagel condensation between substituted aromatic aldehydes and malononitrile in an aqueous medium. rasayanjournal.co.in This protocol is simple, efficient, and utilizes a cost-effective and safe catalyst. rasayanjournal.co.in The reaction proceeds quickly, with aldehydes bearing electron-withdrawing groups reacting faster than those with electron-releasing groups. rasayanjournal.co.in

Microwave-assisted synthesis has also emerged as a green methodology for obtaining BMN derivatives. eurekaselect.combenthamdirect.com This technique, often performed in water and without a catalyst, can produce a wide range of Knoevenagel adducts in high yields within a short reaction time of 30 minutes. eurekaselect.combenthamdirect.com The use of microwave irradiation as a heating source accelerates the reaction, contributing to the efficiency of the process. eurekaselect.combenthamdirect.com

Furthermore, nanotechnology is playing a role in developing advanced catalytic systems. Monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) have been shown to be highly effective catalysts for the Knoevenagel condensation of aryl and aliphatic aldehydes with malononitrile. nih.govnih.gov These nanohybrids exhibit high catalytic performance under mild conditions. nih.govnih.gov

| Catalyst System | Key Features | Sustainability Aspects |

| Sodium anthraquinone-1,5-disulfonate / β-alanine | Light-driven, tandem photooxidative process | Water as solvent, air as oxidant, inexpensive and safe catalysts uni-regensburg.deresearchgate.net |

| Iron catalyst | One-pot oxidation/Knoevenagel tandem reaction | Mild conditions, air as oxidant researchgate.net |

| Alum | Knoevenagel condensation in aqueous medium | Green and eco-friendly solvent (water), cost-effective and safe catalyst rasayanjournal.co.in |

| Microwave irradiation | Catalyst-free Knoevenagel condensation | Water as solvent, short reaction times, energy efficient eurekaselect.combenthamdirect.com |

| NiCu@MWCNT | Nanohybrid catalyst for Knoevenagel condensation | High catalytic performance under mild conditions, potential for reusability nih.govnih.gov |

Development of New BMN-based Functional Materials

The unique electronic and optical properties of this compound derivatives, stemming from their conjugated π-system and polar nitrile groups, make them attractive building blocks for new functional materials. Research in this area is focused on creating materials for applications in electronics, optics, and sensing.

One area of development is in the field of organic electronics, where BMN derivatives are utilized as electron acceptor materials. When blended with polymers such as poly(3-hexylthiophene) (P3HT) and poly(N-vinylcarbazole) (PVK), these compounds can be incorporated into organic electronic devices.

BMN derivatives are also being explored for their nonlinear optical (NLO) properties. These compounds have the ability to alter the refractive index or polarization of light in response to an electric field or light intensity, which is crucial for applications in telecommunications and optical information processing. nih.gov The synthesis of donor-acceptor heterocyclic compounds, where BMN can act as the acceptor moiety, is a key strategy in developing new NLO materials. nih.gov